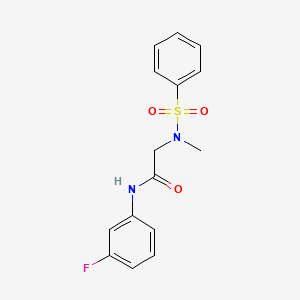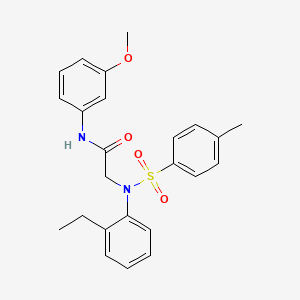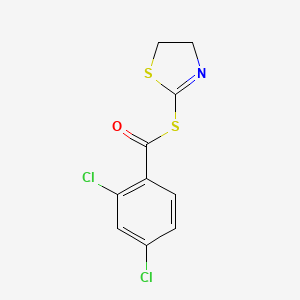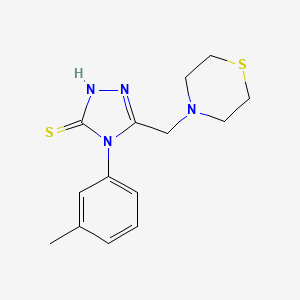
N-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities
Mecanismo De Acción
Target of Action
CBKinase1_003405, also known as N1-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide or CBKinase1_015805, is a compound that primarily targets kinases . Kinases are enzymes that play a crucial role in various cellular processes, including cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and signal transduction .
Mode of Action
The compound interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The affected pathways depend on the specific kinases that the compound targets. For instance, if the compound targets Bruton’s tyrosine kinase (BTK), it would affect B cell development and function, as well as cellular survival, proliferation, and retention in supportive lymphoid niches . If it targets Aurora B kinase, it would impact mitotic entry, chromosome condensation, spindle assembly, cytokinesis, and abscission .
Pharmacokinetics
Similar kinase inhibitors have shown diverse characteristics regarding absorption from the gastrointestinal tract, metabolism primarily via cytochrome p450 (cyp) 3a4, and large apparent volumes of distribution . These factors can significantly impact the bioavailability of the compound .
Result of Action
The inhibition of kinase activity by CBKinase1_003405 and CBKinase1_015805 can lead to various molecular and cellular effects. These effects depend on the specific kinases targeted and can include changes in cell proliferation, survival, and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_003405 and CBKinase1_015805. For instance, the presence of other drugs, the patient’s diet, and genetic factors can affect the metabolism and efficacy of the compound
Métodos De Preparación
The synthesis of N-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves the amidation reaction. The reaction conditions often include the use of reagents such as cesium hydroxide (CsOH) in N,N-dimethylformamide (DMF) . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
N-(3-fluorophenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can be compared with other sulfonamide compounds, such as:
N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide: Known for its fungicidal activity.
N-(3-fluorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: Another sulfonamide with similar structural features.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(22(20,21)14-8-3-2-4-9-14)11-15(19)17-13-7-5-6-12(16)10-13/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKSUHMMBVFEOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[tert-butyl(phenyl)phosphoryl]methanol](/img/structure/B5859581.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5859597.png)

![N-[2-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B5859610.png)
![N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5859628.png)

![(2E)-3-(furan-2-yl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B5859649.png)
![2-[(cyanomethyl)thio]-7-methyl-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5859662.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)

![N-cyclopropyl-2-[(2,5-dimethoxybenzylidene)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859674.png)
![2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5859682.png)
![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)
